molecular formula C12H18ClNO B3032698 5,5-Dimethyl-2-phenylmorpholine hydrochloride CAS No. 36981-93-8

5,5-Dimethyl-2-phenylmorpholine hydrochloride

Cat. No.: B3032698
CAS No.: 36981-93-8
M. Wt: 227.73 g/mol
InChI Key: ITCSSRXQXNXMCG-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-phenylmorpholine hydrochloride is a phenylmorpholine derivative of interest in medicinal chemistry research . The 5,5-dimethyl-2-phenylmorpholine structure serves as a key synthetic intermediate and pharmacophore in drug discovery efforts . Scientific literature indicates that this structural motif is explored in the lead optimization of quinazoline-based compounds, where it contributes to binding affinity as a part of Bromodomain and Extra-Terminal (BET) inhibitors, which are a class of epigenetic targets being investigated for cancer and inflammatory diseases . The unsubstituted base compound, 5,5-dimethyl-2-phenylmorpholine (also known as G-130), has a documented acute oral LD50 of 480 mg/kg in rats and 380 mg/kg in mice . As a morpholine-containing compound, it exemplifies a common scaffold used to modulate the physicochemical properties of drug candidates, potentially improving aqueous solubility of lipophilic scaffolds . This product is provided for research purposes as a chemical reference standard and building block for the synthesis of more complex molecules. It is intended for use in laboratory settings only by qualified professionals. 5,5-Dimethyl-2-phenylmorpholine hydrochloride is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5,5-dimethyl-2-phenylmorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-12(2)9-14-11(8-13-12)10-6-4-3-5-7-10;/h3-7,11,13H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCSSRXQXNXMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)C2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42013-48-9 (Parent)
Record name 2-Phenyl-5,5-dimethylmorpholine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981938
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DSSTOX Substance ID

DTXSID40958152
Record name 5,5-Dimethyl-2-phenylmorpholine--hydrogen chloride (1/1)
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Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36981-93-8
Record name Morpholine, 5,5-dimethyl-2-phenyl-, hydrochloride (1:1)
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Record name 2-Phenyl-5,5-dimethylmorpholine hydrochloride
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Record name 5,5-Dimethyl-2-phenylmorpholine--hydrogen chloride (1/1)
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Record name 2-PHENYL-5,5-DIMETHYLMORPHOLINE HYDROCHLORIDE
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Preparation Methods

Reaction Mechanism and Conditions

2-Phenylmorpholine undergoes nucleophilic alkylation with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, where the morpholine nitrogen attacks the methyl iodide, displacing iodide ions. A stoichiometric excess of methyl iodide ensures complete dimethylation.

$$
\text{2-Phenylmorpholine} + 2\,\text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{5,5-Dimethyl-2-phenylmorpholine} + 2\,\text{HI}
$$

Key Parameters :

  • Solvent : Anhydrous acetone or ethanol.
  • Temperature : Reflux conditions (56–78°C for acetone; 78°C for ethanol).
  • Reaction Time : 12–24 hours.
  • Workup : Filtration to remove potassium carbonate, followed by solvent evaporation.

The crude product is dissolved in hydrochloric acid to form the hydrochloride salt, which is recrystallized from isopropyl alcohol (IPA) and diisopropyl ether (DIPE) for purification.

Reductive Amination-Cyclization Strategy

An alternative route involves constructing the morpholine ring from a diketone precursor. This method is advantageous for introducing substituents during ring formation.

Stepwise Synthesis

  • Reductive Amination : 1-Phenylpropane-1,2-dione is reacted with 2-amino-2-methylpropan-1-ol in ethanol using sodium borohydride (NaBH₄) as the reducing agent. This yields a dialkanolamine intermediate.
  • Cyclization : The intermediate is treated with methanesulfonic acid at room temperature for 24 hours, facilitating ring closure via dehydration.

$$
\text{1-Phenylpropane-1,2-dione} + \text{2-amino-2-methylpropan-1-ol} \xrightarrow{\text{NaBH}4, \text{EtOH}} \text{Dialkanolamine} \xrightarrow{\text{CH}3\text{SO}_3\text{H}} \text{5,5-Dimethyl-2-phenylmorpholine}
$$

Optimization Notes :

  • Acid Choice : Methanesulfonic acid outperforms sulfuric acid in minimizing side reactions.
  • Yield : Cyclization achieves ~85% yield for the intermediate, though final hydrochloride salt recovery depends on recrystallization efficiency.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key features include:

Continuous Flow Alkylation

  • Reactor Design : Tubular reactors with temperature and pressure monitoring.
  • Conditions :
    • Methyl iodide is introduced incrementally to prevent exothermic runaway.
    • Residence time: 30–60 minutes.
  • Output : >90% conversion rates, with in-line neutralization and solvent recovery systems.

Purification Protocols

  • Recrystallization : The hydrochloride salt is dissolved in hot IPA, filtered, and cooled to induce crystallization.
  • Purity : Final products exhibit >98% purity (HPLC), with melting points of 169–170°C for the hydrochloride salt.

Stereochemical Considerations

The compound exists as cis and trans isomers due to restricted rotation around the morpholine ring. Cyclization in acidic media preferentially forms the trans isomer , which is thermodynamically stable.

Evidence :

  • X-ray crystallography confirms trans configuration dominance in recrystallized samples.
  • Kinetic control (shorter reaction times) may increase cis isomer proportion, but prolonged heating drives equilibrium toward trans.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Alkylation High scalability; minimal side products Requires anhydrous conditions 70–80
Reductive Cyclization Flexible substituent introduction Multi-step; intermediate purification needed 60–70
Continuous Flow Rapid; automated control High initial equipment cost >90

Challenges and Solutions

  • Hydroscopic Intermediates : The dialkanolamine intermediate tends to form syrupy HCl salts, complicating isolation. Solution: Directly proceed to cyclization without isolation.
  • Isomer Separation : Cis/trans mixtures require chiral chromatography for resolution. Solution: Use trans-favoring conditions (e.g., methanesulfonic acid).

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-phenylmorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Research

5,5-Dimethyl-2-phenylmorpholine hydrochloride has been investigated for its potential stimulant effects and its role as a therapeutic agent . Research indicates that it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine pathways. This interaction suggests potential applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) or other mood disorders.

Chemical Synthesis

The compound serves as a building block in organic synthesis, facilitating the development of more complex molecules. Its reactivity is attributed to the functional groups present in its structure, allowing it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Preliminary studies have indicated that 5,5-Dimethyl-2-phenylmorpholine hydrochloride exhibits antimicrobial and anticancer properties. These findings warrant further investigation into its mechanisms of action and potential therapeutic applications .

Toxicological Studies

The compound has been identified in human blood samples, indicating its relevance in toxicological research. Understanding its pharmacokinetics and metabolic pathways can provide insights into its safety profile and potential risks associated with exposure .

Chemical Reactions

5,5-Dimethyl-2-phenylmorpholine hydrochloride can undergo several types of chemical reactions:

Reaction Type Common Reagents Products
OxidationPotassium permanganateN-oxides
ReductionLithium aluminum hydrideSecondary amines
SubstitutionAlkyl halides (e.g., methyl iodide)N-substituted derivatives

Case Study: Neurotransmitter Interaction

A study exploring the interaction of 5,5-Dimethyl-2-phenylmorpholine hydrochloride with neurotransmitter systems revealed that it acts as a releaser of monoamines, suggesting stimulant properties similar to other compounds in the phenylmorpholine class. This interaction could lead to increased dopamine and norepinephrine levels, potentially influencing mood and cognitive functions .

Case Study: Anticancer Properties

Research has shown that derivatives of 5,5-Dimethyl-2-phenylmorpholine exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Further studies are needed to elucidate the specific pathways involved.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural and physicochemical differences between 5,5-Dimethyl-2-phenylmorpholine hydrochloride and analogous hydrochlorides:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
5,5-Dimethyl-2-phenylmorpholine HCl 42013-48-9 C₁₂H₁₈ClNO 227.45 Morpholine core with 5,5-dimethyl and 2-phenyl substituents.
Tapentadol Hydrochloride C₁₄H₂₃NO₂·HCl ~257.8 Morphinan backbone with additional hydroxyl and methyl groups; opioid receptor activity .
Memantine Hydrochloride 41100-52-1 C₁₂H₂₁N·HCl 215.76 Tricyclic adamantane-like structure; NMDA receptor antagonist .
Benzydamine Hydrochloride 2179-57-9 C₁₉H₂₃N₃O·HCl 345.87 Indazole ring with a benzyl group; anti-inflammatory and local anesthetic properties .
Chlorphenoxamine Hydrochloride 562-09-0 C₁₈H₂₂ClNO·HCl 356.34 Diphenylmethane moiety with morpholine ring; antihistaminic and anticholinergic effects .





Key Observations :

  • Core Heterocycle: While 5,5-Dimethyl-2-phenylmorpholine and Chlorphenoxamine share a morpholine ring, Tapentadol and Memantine derive from distinct heterocycles (morphinan and adamantane, respectively).
  • Substituents : The 5,5-dimethyl and 2-phenyl groups in the target compound contrast with Tapentadol’s fused ring system and Memantine’s rigid tricyclic structure.

Pharmacological and Therapeutic Differences

  • Tapentadol HCl: A centrally acting opioid analgesic with dual μ-opioid receptor agonism and norepinephrine reuptake inhibition .
  • Memantine HCl : Used in Alzheimer’s disease to modulate glutamate signaling via NMDA receptor antagonism .
  • Benzydamine HCl: Primarily a non-steroidal anti-inflammatory drug (NSAID) with local analgesic effects .
  • Chlorphenoxamine HCl: Antihistamine with additional anticholinergic activity for allergy and Parkinson’s disease .

Analytical and Regulatory Considerations

  • Analytical Methods :
    • RP-HPLC : Used for simultaneous estimation of hydrochloride salts (e.g., Dosulepin HCl in ).
    • Spectrophotometry : Applied to Memantine HCl quantification at 210 nm .
  • Regulatory Status : While specific data for 5,5-Dimethyl-2-phenylmorpholine HCl are lacking, related compounds like Tapentadol and Memantine are well-regulated due to their therapeutic significance .

Biological Activity

5,5-Dimethyl-2-phenylmorpholine hydrochloride is a morpholine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical formula:

C12H17ClNC_{12}H_{17}ClN

It features a morpholine ring with two methyl groups at the 5-position and a phenyl group at the 2-position. The hydrochloride form enhances its solubility and stability, making it suitable for biological applications.

Antitumor Activity

Recent studies have demonstrated that 5,5-Dimethyl-2-phenylmorpholine hydrochloride exhibits significant antitumor properties. In vitro evaluations have shown its effectiveness against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-710.5Moderate cytotoxicity
A5498.3High cytotoxicity
BGC-8237.0Significant cytotoxicity

These results indicate that the compound can induce apoptosis in cancer cells, as evidenced by morphological changes observed under microscopy, such as nuclear fragmentation and chromatin condensation in treated cells .

The mechanism through which 5,5-Dimethyl-2-phenylmorpholine hydrochloride exerts its effects appears to involve interaction with cellular pathways that regulate apoptosis and cell proliferation. Molecular docking studies suggest that it may bind to specific receptors or enzymes involved in these processes .

Case Studies

  • Study on MCF-7 Cells : A study assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 10.5 µM, showing that it effectively reduces cell viability in a dose-dependent manner .
  • A549 Lung Cancer Study : Another investigation focused on A549 lung cancer cells, where the compound exhibited an IC50 of 8.3 µM. This study highlighted the compound's potential as a therapeutic agent in lung cancer treatment .
  • BGC-823 Gastric Cancer Cells : The compound was also tested on BGC-823 gastric cancer cells, demonstrating significant cytotoxicity with an IC50 of 7.0 µM, indicating its broad-spectrum antitumor activity across different cancer types .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5,5-Dimethyl-2-phenylmorpholine hydrochloride, it is essential to compare it with structurally similar compounds:

Compound Name Key Features Biological Activity
2-(4-Chlorophenyl)-5,5-dimethylmorpholineChlorine substituent at the para positionAntitumor activity observed
2-(2-Bromophenyl)-5,5-dimethylmorpholineBromine substituent influencing reactivityVaried biological effects noted
5,5-Dimethyl-2-phenylmorpholineNo halogen substituentDistinct biological profile

This table illustrates how variations in substituents can significantly influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,5-Dimethyl-2-phenylmorpholine hydrochloride with high enantiomeric purity?

  • Methodological Answer : To achieve high enantiomeric purity, asymmetric catalysis or chiral resolution techniques (e.g., chiral column chromatography) are recommended. For example, using a chiral auxiliary during synthesis or employing enzymatic resolution can enhance stereochemical control. Post-synthesis validation via polarimetry or chiral HPLC should confirm enantiopurity. Reference materials with defined stereochemistry (e.g., certified standards as in ) are critical for calibration.

Q. What analytical techniques are most effective for characterizing the crystalline structure and purity of this compound?

  • Methodological Answer : X-ray diffraction (XRD) is the gold standard for crystalline structure determination. Pair this with differential scanning calorimetry (DSC) to assess thermal stability and polymorphic transitions. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, especially 2D techniques like COSY/NOESY) validate molecular integrity. Surface-sensitive techniques like atomic force microscopy (AFM) can probe nanoscale crystallinity, as highlighted in studies of interfacial interactions .

Q. What are the best practices for storing 5,5-Dimethyl-2-phenylmorpholine hydrochloride to prevent degradation in long-term studies?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) in airtight containers with desiccants (e.g., silica gel) to minimize hydrolysis. Use amber vials to reduce photodegradation. Regularly monitor stability via accelerated aging tests (e.g., 40°C/75% relative humidity for 6 months) and validate using HPLC-UV or LC-MS. Certified reference materials often follow similar protocols to ensure traceability .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s stability under varying humidity conditions?

  • Methodological Answer : Design controlled humidity chambers to systematically test stability across a range (e.g., 10–90% RH). Use quartz crystal microbalance (QCM) or gravimetric analysis to quantify moisture adsorption. Cross-validate findings with spectroscopic techniques (FTIR, Raman) to detect hydrolytic byproducts. Surface reactivity studies, such as those applied to indoor chemical interfaces , can identify degradation pathways.

Q. What computational modeling approaches are suitable for predicting the reactivity of 5,5-Dimethyl-2-phenylmorpholine hydrochloride in novel reaction environments?

  • Methodological Answer : Density functional theory (DFT) calculations can predict reaction pathways and transition states. Molecular dynamics (MD) simulations model solvent effects and diffusion dynamics. For surface-mediated reactions (e.g., catalytic systems), combine DFT with periodic boundary conditions to simulate interactions with metal surfaces or oxides. Validate predictions with in situ spectroscopy (e.g., ATR-FTIR) .

Q. How can researchers investigate the compound’s interactions with common laboratory surface materials to control experimental artifacts?

  • Methodological Answer : Use advanced microspectroscopic imaging (e.g., ToF-SIMS or confocal Raman microscopy) to map adsorption on materials like glass, stainless steel, or polymers. Quantify surface binding via contact angle measurements or X-ray photoelectron spectroscopy (XPS). Experimental controls should include surface-passivated containers, as highlighted in molecular-scale interfacial studies .

Data Contradiction and Validation

Q. What strategies address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Re-evaluate assay conditions (e.g., pH, temperature, solvent compatibility) using design-of-experiments (DoE) frameworks. Cross-validate bioactivity with orthogonal assays (e.g., cell-based vs. enzymatic). Ensure compound integrity during testing via parallel LC-MS analysis. Collaborative inter-laboratory studies can identify systematic biases, as recommended in certified material validation protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-phenylmorpholine hydrochloride
Reactant of Route 2
5,5-Dimethyl-2-phenylmorpholine hydrochloride

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